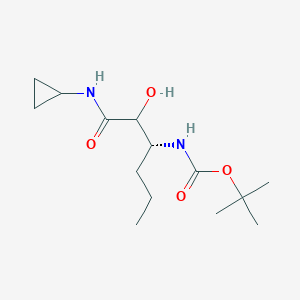
tert-butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclopropylamino group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions, such as alkylation, amination, and esterification.
Industrial Production Methods
In an industrial setting, the production of tert-butyl carbamates can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
tert-Butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate include:
- tert-Butyl carbamate
- Cyclopropylamine derivatives
- Hydroxyhexanone derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-5-6-10(16-13(19)20-14(2,3)4)11(17)12(18)15-9-7-8-9/h9-11,17H,5-8H2,1-4H3,(H,15,18)(H,16,19)/t10-,11?/m1/s1 |
InChI Key |
DPFCMHQQTKBKAX-NFJWQWPMSA-N |
Isomeric SMILES |
CCC[C@H](C(C(=O)NC1CC1)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14113219.png)


![(4R,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid](/img/structure/B14113235.png)
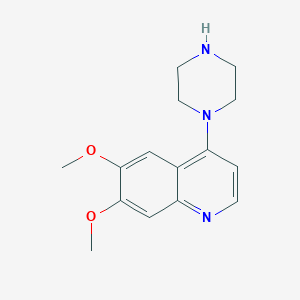
![N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide](/img/structure/B14113244.png)
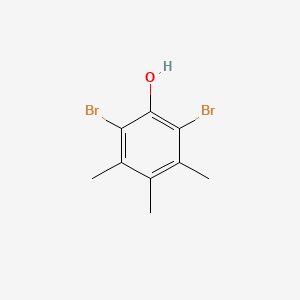
![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14113269.png)
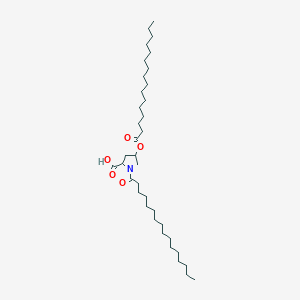
![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14113290.png)
![2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid](/img/structure/B14113300.png)
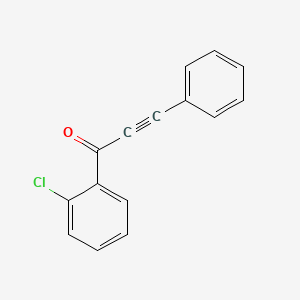
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)

